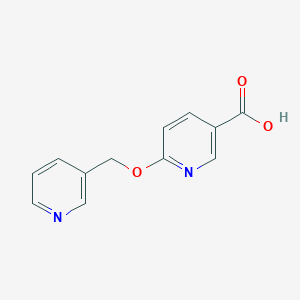

6-(Pyridin-3-ylmethoxy)nicotinic acid

Description

Properties

CAS No. |

1072855-63-0 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

6-(pyridin-3-ylmethoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)10-3-4-11(14-7-10)17-8-9-2-1-5-13-6-9/h1-7H,8H2,(H,15,16) |

InChI Key |

OKECYZOKEGFVNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)COC2=NC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs of 6-(Pyridin-3-ylmethoxy)nicotinic acid include:

Key Differences :

- Electronic Effects : Trifluoroethoxy and trifluoromethyl groups enhance electron-withdrawing properties, altering reactivity and binding affinity .

- Biological Interactions : Hydroxy and methoxy groups facilitate hydrogen bonding, while aromatic substituents (e.g., pyridinylmethoxy) may enhance receptor binding through π-stacking .

Physicochemical Properties

- Molecular Formula : C₁₂H₁₀N₂O₃ (calculated for 6-(Pyridin-3-ylmethoxy)nicotinic acid).

- Molecular Weight : ~230 g/mol (estimated).

- Comparison with Analogs :

<sup>*</sup>logP values estimated based on substituent contributions.

Pharmacological Effects and Efficacy

- Lipid Modulation : Nicotinic acid analogs reduce serum phosphorus in dialysis patients and modulate lipid profiles (e.g., +63% HDL, -26% TG) . However, 6-(Pyridin-3-ylmethoxy)nicotinic acid’s bulky substituent may reduce gastrointestinal side effects (e.g., diarrhea) compared to smaller analogs .

- Imaging Applications : Derivatives like 18F-BCPP-EF, which feature pyridin-3-ylmethoxy groups, are used in positron emission tomography (PET) for mitochondrial complex 1 imaging in Parkinson’s disease .

- Metabolic Pathways : Unlike 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation in bacterial metabolism , the pyridin-3-ylmethoxy group may confer resistance to enzymatic degradation.

Preparation Methods

Procedure

-

Precursor Preparation :

-

Coupling Reaction :

Key Data

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the activation of the 6-position of nicotinic acid via electron-withdrawing groups, enabling displacement by pyridin-3-ylmethanol.

Procedure

-

Activation of Nicotinic Acid :

-

Etherification :

Key Data

Metal-Free Coupling Using Potassium tert-Butoxide

A recent advancement avoids transition metals by using a strong base to mediate the coupling, enhancing sustainability.

Procedure

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann Coupling | 72–78 | CuI, K₂CO₃, DMSO | High yield; robust for electron-deficient substrates | Requires transition metal |

| SNAr | 65–70 | K₂CO₃, DMF | No metal catalyst | Requires activated substrate |

| Metal-Free Coupling | 60–65 | KOtBu, DMSO | Environmentally friendly | Long reaction time; moderate yield |

Q & A

Basic: What are the established synthetic routes for 6-(Pyridin-3-ylmethoxy)nicotinic acid?

Methodological Answer:

The synthesis typically involves coupling pyridin-3-ylmethanol with a nicotinic acid derivative. A common strategy is nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For example:

- Step 1: Protect the carboxylic acid group of nicotinic acid (e.g., methyl ester formation) to avoid side reactions.

- Step 2: Activate the 6-position of the nicotinic acid derivative with a leaving group (e.g., halogen).

- Step 3: React with pyridin-3-ylmethanol under basic conditions (e.g., K2CO3 in DMF) or via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .

- Step 4: Deprotect the ester group to regenerate the carboxylic acid (e.g., hydrolysis with NaOH).

Key Considerations:

- Monitor reaction progress using TLC or HPLC to detect intermediates.

- Optimize solvent polarity (e.g., DMF for SNAr, THF for Mitsunobu) to enhance yield .

Basic: How is structural characterization of 6-(Pyridin-3-ylmethoxy)nicotinic acid performed?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.0–9.0 ppm) and methoxy protons (δ ~3.8–4.5 ppm). Pyridine and nicotinic acid moieties show distinct splitting patterns .

- ¹³C NMR: Carboxylic acid carbon appears at δ ~170 ppm; pyridine carbons range from δ 120–150 ppm.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if crystalline .

- HPLC Purity Analysis: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced: How can reaction conditions be optimized for coupling pyridin-3-ylmethanol to nicotinic acid derivatives?

Methodological Answer:

Optimization involves systematic variation of parameters:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling or CuI for Ullmann-type reactions.

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for SNAr efficiency .

- Temperature: Elevated temperatures (80–120°C) often improve reaction rates but may degrade sensitive intermediates.

- Base Selection: Use weak bases (K2CO3) for SNAr or strong bases (NaH) for deprotonation in Mitsunobu reactions.

Data-Driven Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K2CO3, 80°C | 65 | 95 |

| THF, DEAD, PPh3 | 72 | 98 |

Troubleshooting:

- Low yield? Check for unreacted starting material via LC-MS.

- Side products? Use scavengers (e.g., molecular sieves) to absorb water .

Advanced: What strategies are recommended for improving solubility and formulation in biological assays?

Methodological Answer:

- Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), or cell culture media. Use sonication or heating (37°C) to aid dissolution.

- Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt for enhanced aqueous solubility .

- Co-solvents: Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize hydrophobic compounds.

Example Solubility Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50 |

| PBS (pH 7.4) | 1.2 |

| Ethanol | 8.5 |

Validation:

Advanced: How can researchers evaluate the biological activity of 6-(Pyridin-3-ylmethoxy)nicotinic acid?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target enzymes (e.g., kinases or carboxylases) using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- IC50 determination via dose-response curves (0.1–100 μM range) .

- Cellular Uptake Studies:

- Use LC-MS to quantify intracellular concentrations in cell lysates.

- Compare with structurally related analogs (e.g., 6-methoxy derivatives) .

- Toxicity Screening:

- MTT assay in HEK293 or HepG2 cells to assess cytotoxicity.

Data Interpretation:

- Correlate structural features (e.g., pyridine substitution) with activity trends.

Basic: What safety precautions are critical when handling 6-(Pyridin-3-ylmethoxy)nicotinic acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use a fume hood for weighing and reactions to avoid inhalation of fine particles.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.